molecular formula C15H16ClN3OS B2574020 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 392256-05-2

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide

Cat. No.: B2574020
CAS No.: 392256-05-2
M. Wt: 321.82
InChI Key: QWWDJTBXTGTHMV-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide is a complex organic compound characterized by its unique chemical structure. This compound is part of a broader class of thieno[3,4-c]pyrazole derivatives, which have garnered attention in scientific research due to their potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a strong base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide has shown potential in various bioassays, indicating possible biological activity that could be explored for therapeutic purposes.

Medicine: In the medical field, derivatives of this compound have been investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Industrially, this compound can be used in the development of new materials and chemicals, contributing to advancements in various sectors.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

  • N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

Uniqueness: 4-Chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide stands out due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-8-4-7-14(20)17-15-12-9-21-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWDJTBXTGTHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324709
Record name 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392256-05-2
Record name 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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